Grewin

Description

BenchChem offers high-quality Grewin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Grewin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

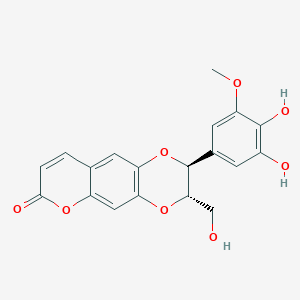

C19H16O8 |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxy-5-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |

InChI |

InChI=1S/C19H16O8/c1-24-15-6-10(4-11(21)18(15)23)19-16(8-20)25-14-7-12-9(5-13(14)27-19)2-3-17(22)26-12/h2-7,16,19-21,23H,8H2,1H3/t16-,19-/m0/s1 |

InChI Key |

VGZRCMZZGCYWKJ-LPHOPBHVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)[C@H]2[C@@H](OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |

Synonyms |

2S-(3,4-dihydroxy-5-methoxyphenyl)-3R-hydroxymethyl-2,3-dihydro-1,4,5-trioxa-anthracen-6-one grewin |

Origin of Product |

United States |

An In-Depth Technical Guide on the Core Mechanism of Action of Griseofulvin in Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a venerable antifungal agent, continues to be a subject of scientific scrutiny due to its specific and potent mechanism of action against dermatophytes. This technical guide provides a comprehensive exploration of the core molecular interactions and cellular consequences of griseofulvin in fungal cells. It delves into its primary interaction with the microtubule cytoskeleton, the subsequent disruption of mitotic processes, and the ensuing cellular stress responses. This document synthesizes quantitative data on its antifungal activity, details key experimental protocols for its study, and presents visual representations of its mechanism and related pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Griseofulvin is a fungistatic antibiotic produced by the mold Penicillium griseofulvum.[1] For decades, it has been a frontline treatment for dermatophytic infections of the skin, hair, and nails.[2] Its clinical efficacy is rooted in its ability to selectively interfere with fundamental cellular processes in fungi, with minimal impact on host cells.[2] This selective toxicity is a key area of interest for the development of novel antifungal agents. This guide will dissect the intricate mechanism of action of griseofulvin, providing a granular view of its molecular targets and cellular effects.

The Primary Target: Fungal Tubulin and Microtubules

The cornerstone of griseofulvin's antifungal activity lies in its interaction with tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic polymers essential for a multitude of cellular functions, most critically for the formation of the mitotic spindle during cell division.[2]

2.1. Binding to Tubulin

Griseofulvin binds directly to fungal tubulin dimers.[3] This binding is preferential to fungal tubulin over its mammalian counterpart, which accounts for the drug's selective toxicity.[2] While the precise binding site is still under investigation, studies suggest that griseofulvin may have multiple interaction sites on the tubulin molecule, potentially overlapping with the binding sites of other microtubule-targeting agents like paclitaxel.[4] Computational modeling and experimental data point towards binding pockets on both β-tubulin and γ-tubulin.[5][6][7] The interaction is primarily driven by hydrophobic forces.[6]

2.2. Disruption of Microtubule Dynamics and Function

The binding of griseofulvin to tubulin has profound consequences for microtubule dynamics. Instead of causing wholesale depolymerization at therapeutic concentrations, griseofulvin primarily suppresses the dynamic instability of microtubules.[8][9] This means it dampens the normal cycles of growth (polymerization) and shrinkage (depolymerization) that are crucial for microtubule function.[9] This kinetic suppression of microtubule dynamics is the key to its antimitotic effect.[8]

The consequences of this disruption are multifaceted:

-

Inhibition of Mitotic Spindle Formation: The proper formation and function of the mitotic spindle are critically dependent on the dynamic nature of microtubules. By stabilizing microtubules, griseofulvin prevents the correct assembly and disassembly of the spindle apparatus.[1][2]

-

Metaphase Arrest: As a result of the defective mitotic spindle, chromosomes fail to align properly at the metaphase plate and sister chromatids cannot be segregated to opposite poles.[1] This triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in metaphase.[8]

-

Impaired Fungal Growth: The inability of the fungal cells to complete mitosis directly inhibits their proliferation and growth, leading to the fungistatic effect of the drug.[2]

Quantitative Data on Antifungal Activity

The in vitro efficacy of griseofulvin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC values for griseofulvin against various fungal species.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.15 - 5.07 | 1.26 | 2.53 | [10] |

| Trichophyton mentagrophytes | 0.31 - 5.07 | 1.26 | 2.53 | [10] |

| Microsporum canis | <0.25 - 8 | 1 | 8 | [11] |

| Epidermophyton floccosum | <0.25 - 8 | <0.25 | 8 | [11] |

| Trichophyton verrucosum | <0.25 - 8 | 1 | 8 | [11] |

Table 1: MIC of Griseofulvin against Dermatophytes.

| Fungal Species | Mean MIC (µg/mL) | Standard Deviation | Reference |

| Trichophyton rubrum | 0.22 | ±0.05 | [10] |

| Trichophyton mentagrophytes | 0.83 | ±2.78 | [10] |

Table 2: Mean MIC of Griseofulvin against Common Trichophyton Species.

Experimental Protocols

Understanding the mechanism of griseofulvin has been facilitated by a range of experimental techniques. Below are outlines of key protocols.

4.1. Immunofluorescence Microscopy to Visualize Microtubule Disruption

This technique allows for the direct visualization of the effects of griseofulvin on the microtubule cytoskeleton and mitotic spindle in fungal cells.

Protocol Outline:

-

Fungal Cell Culture: Grow fungal cells (e.g., Aspergillus nidulans or a dermatophyte) in appropriate liquid media to mid-log phase.

-

Griseofulvin Treatment: Add griseofulvin at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) and incubate for a defined period.

-

Fixation: Fix the fungal cells using a suitable fixative such as formaldehyde or paraformaldehyde to preserve cellular structures.

-

Permeabilization: Permeabilize the cell walls using enzymes (e.g., lyticase, chitinase) to allow antibody penetration.

-

Immunostaining:

-

Incubate with a primary antibody specific for α-tubulin or β-tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).

-

-

DNA Staining: Counterstain the nuclei with a DNA-binding dye like DAPI to visualize chromosomes.

-

Microscopy: Mount the stained cells on a slide and visualize using a fluorescence or confocal microscope.[9]

4.2. In Vitro Microtubule Polymerization Assay

This cell-free assay directly measures the effect of griseofulvin on the polymerization of purified tubulin.

Protocol Outline:

-

Tubulin Preparation: Purify tubulin from a fungal or mammalian source.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (to promote polymerization), and a suitable buffer.

-

Griseofulvin Addition: Add varying concentrations of griseofulvin to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

-

Monitoring Polymerization: Monitor the extent of microtubule polymerization over time using one of the following methods:

-

Data Analysis: Plot the change in absorbance or fluorescence over time to determine the effect of griseofulvin on the rate and extent of polymerization.[12]

4.3. Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the proportion of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by griseofulvin.

Protocol Outline:

-

Cell Culture and Treatment: Grow fungal protoplasts or cells in liquid culture and treat with griseofulvin for various time points.

-

Harvesting and Fixation: Harvest the cells and fix them in ethanol to preserve their DNA content.

-

Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or SYTOX Green. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The histogram will show distinct peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. A significant increase in the G2/M peak in griseofulvin-treated cells indicates a mitotic arrest.[13]

Signaling Pathways and Cellular Responses

The disruption of microtubule function by griseofulvin is a significant cellular stressor that elicits downstream signaling responses in fungal cells.

5.1. The Mitotic Spindle Assembly Checkpoint

As described earlier, the primary consequence of griseofulvin's action is the activation of the spindle assembly checkpoint. This is a highly conserved surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules are not properly attached to kinetochores, this checkpoint arrests the cell cycle at metaphase, preventing aneuploidy.

5.2. Calcium-Calcineurin Signaling Pathway

Microtubule disruption can lead to an influx of extracellular calcium, which acts as a second messenger to activate various stress response pathways.[14][15] The calcium-calcineurin signaling pathway is a key player in mediating tolerance to antifungal drugs.[15][16]

-

Activation: Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[15]

-

Downstream Effects: Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and regulates the expression of genes involved in stress response, cell wall integrity, and ion homeostasis.[17]

While not a direct target of griseofulvin, the activation of this pathway represents a cellular defense mechanism against the drug-induced stress.

Visualizing the Mechanism of Action and Related Pathways

Diagrams created using Graphviz (DOT language)

Caption: Core mechanism of griseofulvin action in fungal cells.

Caption: Key experimental workflows for studying griseofulvin's mechanism.

References

- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 7. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcdr.net [jcdr.net]

- 11. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]

- 17. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Significance of Griseofulvin in Mycology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a natural product of the fungus Penicillium griseofulvum, represents a landmark in the history of medical mycology.[1] First isolated in 1939, its introduction into clinical practice in the 1950s revolutionized the treatment of dermatophytoses, offering the first effective oral therapy for widespread fungal infections of the skin, hair, and nails.[2][3] Its unique mechanism of action, targeting fungal mitosis by disrupting microtubule function, set it apart from other antimicrobial agents of its time and opened new avenues for both therapeutic development and fundamental research into fungal cell biology.[1][4] This technical guide provides an in-depth exploration of the historical significance of griseofulvin, detailing its discovery, mechanism of action, clinical applications, and its enduring role as a research tool. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of its molecular interactions and historical development are presented to offer a comprehensive resource for the scientific community.

A Historical Milestone in Antifungal Therapy

The story of griseofulvin begins in 1939 when it was first isolated from Penicillium griseofulvum.[1] Initially, its potential was explored in agriculture as a systemic fungicide to protect plants.[2][3] It was not until 1958 that its profound efficacy in treating ringworm in guinea pigs was reported, heralding its transition into animal and human medicine.[2] This discovery was a watershed moment, as existing treatments for dermatophyte infections were largely topical and often ineffective for extensive disease or infections of the hair and nails.

The U.S. Food and Drug Administration (FDA) approved griseofulvin in 1959, and it quickly became the standard of care for tinea capitis (scalp ringworm) and other severe dermatophytoses.[5] Its ability to be administered orally and concentrate in newly formed keratin made it uniquely suited to eradicate fungi from these difficult-to-treat tissues.[4][6]

Mechanism of Action: A Mitotic Disruptor

Griseofulvin's antifungal activity is primarily fungistatic, meaning it inhibits fungal growth rather than killing the cells outright.[7][8] Its novel mechanism targets the fundamental process of cell division, or mitosis.

It exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][4] These microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By binding to fungal tubulin, griseofulvin disrupts the assembly and function of the mitotic spindle, arresting the cell cycle in metaphase.[6] This specific disruption of microtubule dynamics ultimately prevents fungal proliferation.[9]

A key aspect of griseofulvin's success is its selective toxicity; it binds preferentially to fungal tubulin with much lower affinity for mammalian tubulin, minimizing effects on host cells.[4] Furthermore, when taken orally, griseofulvin is incorporated into keratin precursor cells. As these cells differentiate and form new skin, hair, and nails, the griseofulvin-laden keratin creates an environment resistant to fungal invasion.[4][6]

Quantitative Efficacy and In Vitro Susceptibility

Griseofulvin's primary clinical utility is against dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton.[5] Its efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth.

Table 1: In Vitro Susceptibility of Dermatophytes to Griseofulvin

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.15 - 5.07 | 1.26 - 2 | 2.53 | [1][2] |

| Trichophyton mentagrophytes | 0.31 - 5.07 | 1 | 8 | [1][10] |

| Microsporum canis | 0.25 - 2 | 0.5 - 1 | 1 | [6][11] |

| Epidermophyton floccosum | <0.25 - 1 | <0.25 | 1 | [10] |

| (MIC₅₀/MIC₉₀: The concentration required to inhibit 50% and 90% of isolates, respectively.) |

Clinically, griseofulvin's efficacy has been well-documented, particularly for tinea capitis. However, newer agents like terbinafine have shown comparable or superior efficacy, often with shorter treatment durations.

Table 2: Comparative Clinical Efficacy in Tinea Capitis

| Study Finding | Griseofulvin Efficacy | Terbinafine Efficacy | Pathogen | Reference |

| Meta-analysis (7 studies, n=2163) | More efficacious | Less efficacious | Microsporum spp. | [12] |

| Meta-analysis (7 studies, n=2163) | Less efficacious | More efficacious | Trichophyton spp. | [12] |

| Randomized Trial (n=50) | 44% (at 12 wks) | 76% (at 12 wks) | T. tonsurans (74%), M. canis (26%) | [13] |

Key Experimental Protocols

The study of griseofulvin has relied on several key methodologies, from its industrial production to its characterization as an antifungal.

Industrial Production by Fermentation

Griseofulvin is produced commercially through submerged fermentation of high-yield strains of Penicillium griseofulvum.[11]

-

Inoculum Preparation: A pure culture of P. griseofulvum is grown on agar slants and then transferred to a seed medium in seed tanks to generate a large volume of active mycelium.[11]

-

Production Fermentation: The seed culture is inoculated into large-scale production fermenters containing a nutrient-rich medium (e.g., Czapek Dox). Fermentation proceeds under controlled conditions (Temperature: 25–28°C, pH: 6.0–7.0) with aeration for 5–7 days, during which griseofulvin is secreted into the broth.[11][14]

-

Extraction and Purification:

-

Filtration: The fungal mycelium is separated from the fermentation broth.[11]

-

Solvent Extraction: Griseofulvin is extracted from the mycelium and broth using an organic solvent like methylene chloride or acetone.[11][15]

-

Decolorization & Concentration: The extract may be treated with agents like calcium hydroxide or charcoal to remove pigments, followed by evaporation of the solvent under vacuum.[15][16]

-

Crystallization: The concentrated solution is cooled to induce crystallization of raw griseofulvin.[15]

-

Recrystallization: The raw product is further purified by recrystallization from a solvent such as acetone to yield the final, pure crystalline powder.[15]

-

Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for testing the susceptibility of filamentous fungi.[17][18]

-

Drug Preparation: A stock solution of griseofulvin is prepared in a solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[2][17]

-

Inoculum Preparation: The dermatophyte is cultured on a medium like Potato Dextrose Agar for 7-10 days. The conidia and hyphal fragments are harvested into sterile saline. The suspension is vortexed and allowed to settle, and the upper supernatant is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to standardize the inoculum density.[19]

-

Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A drug-free well is included as a growth control.[2]

-

Incubation: The plate is incubated at 28-35°C for 4 to 7 days, or until sufficient growth is seen in the control well.[2][20]

-

Endpoint Determination: The MIC is read visually. For griseofulvin, the MIC is defined as the lowest drug concentration that causes prominent growth inhibition (typically an ~80% reduction in turbidity) compared to the drug-free growth control.[2][21]

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules, typically by measuring changes in light scattering (turbidity).[22][23]

-

Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., G-PEM) on ice. A polymerization buffer containing GTP is prepared.[22]

-

Reaction Setup: In a pre-chilled 96-well plate, the test compound (griseofulvin) or controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor) are added to wells.[22]

-

Initiation of Polymerization: The tubulin solution is added to the wells. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[22]

-

Data Acquisition: The absorbance (optical density) at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.[22]

-

Analysis: The rate and extent of polymerization in the presence of griseofulvin are compared to the negative control (solvent alone). Griseofulvin requires high concentrations (>100 µM) to inhibit polymerization in this cell-free system but strongly suppresses microtubule dynamics at much lower concentrations (1-20 µM).[23]

Signaling Pathways and Resistance

Griseofulvin's action on microtubules directly interferes with the fungal cell cycle, a process tightly regulated by a cascade of signaling proteins.

Fungal Cell Cycle and Mitosis

The progression through the fungal cell cycle is driven by Cyclin-Dependent Kinases (CDKs) and their regulatory partners, cyclins.[24] The CDK1/cyclin B complex is a master regulator that controls the entry into mitosis.[24] By disrupting the mitotic spindle, griseofulvin creates a physical impediment to the metaphase-to-anaphase transition. This triggers a cellular checkpoint, the Spindle Assembly Checkpoint (SAC), which halts the cell cycle until all chromosomes are properly attached to the spindle. As griseofulvin prevents the formation of a functional spindle, the arrest becomes permanent, leading to a fungistatic effect. In some fungi, kinases like NIMA are also essential for entry into mitosis and are another key part of the regulatory network that is ultimately disrupted by griseofulvin's physical effects.[25][26]

Mechanisms of Resistance

While widely effective for many years, resistance to griseofulvin can occur. The mechanisms are varied:

-

Intrinsic Resistance: Some fungal species are naturally resistant because they lack the energy-dependent transport system required to uptake the drug into the cell.[27][28]

-

Target Site Modification: Mutations in the genes encoding β-tubulin can alter the binding site for griseofulvin, reducing its affinity and rendering it less effective.

-

Efflux Pumps: Fungi can develop resistance by overexpressing membrane proteins, particularly ATP-Binding Cassette (ABC) transporters.[29][30] These pumps actively efflux griseofulvin out of the cell, preventing it from reaching the necessary intracellular concentration to disrupt microtubules. The regulation of these pumps is often tied to broader stress-response signaling pathways within the fungus.[9]

Conclusion: An Enduring Legacy

The historical significance of griseofulvin in mycology is multifaceted. It was the first highly effective and specific oral agent against dermatophytes, fundamentally changing the prognosis for patients with extensive or recalcitrant infections. Its unique mode of action—the targeted disruption of fungal mitosis—not only provided a powerful therapeutic tool but also served as a molecular probe for cell biologists. Research into its effects has yielded crucial insights into fungal microtubule dynamics, cell cycle control, and the mechanisms of antifungal resistance. While newer agents have superseded it for some indications, griseofulvin remains a valuable therapeutic option, especially in pediatric tinea capitis, and its story continues to be a cornerstone in the education of mycologists and drug development professionals. Its legacy is a testament to the power of natural products in medicine and the importance of understanding fundamental cellular processes to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapy and Antifungal Susceptibility Profile of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. jcdr.net [jcdr.net]

- 6. Frontiers | In vitro Activity of Allicin Alone and in Combination With Antifungal Drugs Against Microsporum canis Isolated From Patients With Tinea Capitis [frontiersin.org]

- 7. Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of dermatomycoses and in-vitro therapeutic efficacy of three antifungal drugs on the growth of Epidermophyton floccosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. snscourseware.org [snscourseware.org]

- 12. Meta-analysis of randomized, controlled trials comparing griseofulvin and terbinafine in the treatment of tinea capitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Comparison of terbinafine and griseofulvin in the treatment of tinea capitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]

- 15. US3160640A - Method of extracting griseofulvin from mycelium and native solution - Google Patents [patents.google.com]

- 16. Griseofulvin Production by fermentation | PDF [slideshare.net]

- 17. njccwei.com [njccwei.com]

- 18. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Factors affecting griseofulvin susceptibility testing of Trichophyton rubrum in microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medicinearticle.com [medicinearticle.com]

- 22. benchchem.com [benchchem.com]

- 23. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. portlandpress.com [portlandpress.com]

- 26. Mitotic regulation of fungal cell-to-cell connectivity through septal pores involves the NIMA kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Susceptibility of Trichophyton rubrum to griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro susceptibility of Microsporum canis and other dermatophyte isolates from veterinary infections during therapy with terbinafine or griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. [ABC transporters of pathogenic fungi: recent advances in functional analyses] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Griseofulvin: A Technical Guide for Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the antifungal agent Griseofulvin. The structural elucidation and confirmation of Griseofulvin are paramount for quality control, drug development, and research purposes.[1] This document details the key spectroscopic techniques utilized for its identification, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated quantitative data are presented to facilitate straightforward comparison and replication.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Griseofulvin and for providing information about its conjugated systems.[1][2] The absorbance maxima (λmax) of Griseofulvin are solvent-dependent.

Data Presentation

| Solvent System | λmax (nm) | Reference |

| Ethanol | 295 | [3] |

| Methanol | 287-295 | [2] |

| Water:Ethanol (1:1) | 292 | [4][5] |

| Acetone:Ethanol:0.1N HCl (1:1:8) | 263.5 | [6] |

| 0.1N HCl | 291 | [7] |

| Phosphate Buffer (pH 7.4) | 291 | [8] |

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum and quantify Griseofulvin in a given sample.

Instrumentation: A UV/VIS double beam spectrophotometer is required.[3]

Materials:

-

Griseofulvin reference standard

-

Ethanol (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh 25 mg of Griseofulvin and transfer it to a 25 ml volumetric flask. Dissolve the sample in ethanol and make up the volume to the mark. To enhance solubility, the solution can be sonicated for 5 minutes.[3]

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 6 µg/ml.[3]

-

Spectrophotometric Measurement:

-

Data Analysis: A calibration curve of absorbance versus concentration can be plotted to determine the concentration of an unknown sample. The method should be validated for linearity, accuracy, and precision.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the Griseofulvin molecule, aiding in its structural confirmation.[1][2]

Data Presentation

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Reference |

| ~3397 | O-H stretch (for hydroxylated derivatives) | [2] |

| 3301.77 | N-H stretching | [4] |

| 2799.45 | O-H vibration | [4] |

| ~1697 | C=O stretch (ketone) | [2] |

| 1682.16 | C=O vibration | [1][4] |

| 1658 | C=O stretching of cyclohexene | [10] |

| 1630.68 | C=C group vibration | [4] |

| ~1616 | C=C stretch (aromatic) | [2] |

| 1615, 1599, 1584 | C=C (in crystalline form) | [10] |

| ~1587 | C=C stretch (enone) | [2] |

| 1444.02 | C-N stretching | [1][4] |

| ~1157, 1039 | C-O stretch (ether) | [2] |

| 1085.35 | C-O-C | [1][4] |

Note: The IR spectrum of Griseofulvin can exhibit shifts depending on its physical form (crystalline vs. amorphous).[10]

Experimental Protocol

Objective: To obtain the infrared spectrum of Griseofulvin for functional group identification.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[11]

Materials:

-

Griseofulvin sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the solid Griseofulvin sample with dry KBr powder.[2]

-

Grinding: Thoroughly grind the mixture in a mortar and pestle to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[12]

-

Data Acquisition: Record the IR spectrum over the range of 4000–400 cm⁻¹.[2][11]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Griseofulvin molecule.[2]

Alternative Procedure (Attenuated Total Reflection - ATR): For ATR-FTIR, a small amount of the powder sample is placed directly on the ATR crystal, and the spectrum is collected.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the complete structural elucidation of Griseofulvin, providing detailed information about the carbon-hydrogen framework.[1][2]

Data Presentation

¹H NMR Chemical Shifts (δ, ppm)

| Proton | CDCl₃ | DMSO-d₆ | Reference |

| Aromatic H | - | 6.51 (1H, s) | [4] |

| Olefinic H | - | 5.61 (1H, s) | [4] |

| OCH₃ | - | 4.05 (3H, s) | [4] |

| OCH₃ | - | 4.03 (3H, s) | [4] |

| OCH₃ | - | 3.63 (3H, s) | [4] |

| CH | - | 2.86 (1H, m) | [4] |

| CH₂ | - | 2.79 (1H, dd) | [4] |

| CH₂ | - | 2.36 (1H, dd) | [4] |

| CH₃ | - | 0.81 (3H, d) | [4] |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ A comprehensive list of ¹³C NMR chemical shifts can be found in specialized databases and literature.[13][14]

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of Griseofulvin.

Instrumentation: An NMR spectrometer operating at a field strength of 400 MHz or higher.[2]

Materials:

-

Griseofulvin sample (1-5 mg)[2]

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (approx. 0.6 mL)[2]

-

5 mm NMR tube

-

Vial

-

Pipette

Procedure:

-

Sample Preparation:

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[2]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of Griseofulvin, as well as providing structural information through fragmentation patterns.[1][2]

Data Presentation

| Technique | Ion | m/z | Reference |

| HRESIMS | [M+H]⁺ (Calculated for C₁₇H₁₈ClO₆) | 353.0786 | [15] |

| HRESIMS | [M+H]⁺ (Measured) | 353.0781 | [15] |

| ESI-IT/MS | [M+H]⁺ | 353 | [16] |

Key Fragmentation Ions (m/z):

-

321 (chlorinated)

-

310 (chlorinated)

-

285.0524

-

284 (chlorinated)

-

215.0106

-

165.0546

Experimental Protocol

Objective: To obtain the mass spectrum of Griseofulvin to confirm its molecular weight and study its fragmentation.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an electrospray ionization (ESI) source. A liquid chromatography system is often used for sample introduction (LC-MS).[17]

Materials:

-

Griseofulvin sample

-

Acetonitrile

-

Water

-

Formic acid

Procedure (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the purified Griseofulvin sample (e.g., 10 µg/ml) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[16]

-

Chromatographic Separation (if applicable):

-

Mass Spectrometric Analysis:

-

Acquire data in positive ion mode.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000).

-

For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision energy (e.g., 27%) to induce fragmentation.[16]

-

-

Data Analysis: Analyze the full scan mass spectrum to determine the molecular weight. Examine the MS/MS spectrum to identify characteristic fragment ions, which can be used for structural confirmation.

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflow for spectroscopic analysis.

Logical Relationships in Structural Elucidation

Caption: Logical workflow for structural elucidation of Griseofulvin.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. mdpi.com [mdpi.com]

- 5. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. medicinesjournal.com [medicinesjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (+)-Griseofulvin(126-07-8) 13C NMR [m.chemicalbook.com]

- 15. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Antifungal Defense: An In-depth Technical Guide to Griseofulvin Biosynthesis in Penicillium griseofulvum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, has been a cornerstone in the treatment of dermatophytic infections for decades. Produced as a secondary metabolite by the filamentous fungus Penicillium griseofulvum, its complex biosynthesis pathway offers a fascinating case study in fungal natural product synthesis. This technical guide provides a comprehensive overview of the griseofulvin biosynthesis pathway, detailing the genetic machinery, enzymatic transformations, and regulatory networks. By presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways, this document serves as a critical resource for researchers seeking to understand, and potentially engineer, this important metabolic route for novel drug development and improved production yields.

Introduction

Griseofulvin is a spirocyclic polyketide that effectively inhibits fungal cell division by disrupting microtubule function.[1][2][3] Its industrial production relies on the fermentation of Penicillium griseofulvum.[1][4] The biosynthesis of this complex molecule originates from simple precursors, acetyl-CoA and malonyl-CoA, and involves a series of enzymatic reactions orchestrated by a dedicated gene cluster.[1][2][5] Understanding the intricacies of this pathway is paramount for optimizing griseofulvin production and for harnessing its biosynthetic machinery for the creation of novel antifungal compounds.

The Griseofulvin Biosynthetic Gene Cluster (gsf)

The genes responsible for griseofulvin biosynthesis are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi.[2][6] This cluster, designated gsf, contains genes encoding the core polyketide synthase, tailoring enzymes, and regulatory proteins. While the exact gene content can vary slightly between different griseofulvin-producing fungi, a core set of genes is conserved.[7][8]

Table 1: Core Genes of the Griseofulvin (gsf) Biosynthetic Cluster in P. griseofulvum

| Gene | Proposed Function | Key Features |

| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial polyketide chain synthesis. |

| gsfB | O-methyltransferase | Involved in methylation of the benzophenone intermediate. |

| gsfC | O-methyltransferase | Involved in methylation of the benzophenone intermediate. |

| gsfD | O-methyltransferase | Catalyzes the final O-methylation step. |

| gsfE | Dehydrogenase/Reductase | Reduces dehydrogriseofulvin to griseofulvin. |

| gsfF | Cytochrome P450 monooxygenase | Catalyzes the oxidative spirocyclization. |

| gsfI | Halogenase (Chlorinase) | Incorporates a chlorine atom. |

| gsfR1 | Zn(II)2Cys6 transcription factor | Putative pathway-specific regulator. |

The Griseofulvin Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of griseofulvin is a multi-step process initiated by the formation of a heptaketide backbone, which then undergoes a series of modifications including cyclization, methylation, chlorination, and oxidative rearrangement.

Polyketide Chain Assembly

The pathway commences with the iterative condensation of one molecule of acetyl-CoA (starter unit) and six molecules of malonyl-CoA (extender units) by the non-reducing polyketide synthase (NR-PKS) encoded by the gsfA gene.[1][2] This enzymatic assembly line produces a linear 14-carbon poly-β-keto chain.

Cyclization and Aromatization

The newly synthesized polyketide chain undergoes intramolecular Claisen and aldol condensations to form a bicyclic aromatic benzophenone intermediate.[1]

Tailoring Reactions

The benzophenone intermediate is then subjected to a series of tailoring reactions that decorate the core scaffold and are essential for the biological activity of the final product.

-

Methylation: Two successive O-methylation reactions are catalyzed by the methyltransferases GsfB and GsfC, utilizing S-adenosyl methionine (SAM) as the methyl donor, to yield griseophenone C.[1]

-

Chlorination: A flavin-dependent halogenase, GsfI, catalyzes the regioselective chlorination of griseophenone C to produce griseophenone B.[9]

-

Oxidative Spirocyclization: The key spirocyclic grisan skeleton is formed through a phenolic oxidative coupling reaction catalyzed by the cytochrome P450 monooxygenase, GsfF.[10] This reaction converts griseophenone B into dehydrogriseofulvin.

-

Final Methylation and Reduction: A final O-methylation is carried out by GsfD, followed by a stereoselective reduction of the double bond in the furanone ring by the NADPH-dependent reductase GsfE, to yield the final product, griseofulvin.[1]

References

- 1. Griseofulvin - Wikipedia [en.wikipedia.org]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. snscourseware.org [snscourseware.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence [iris.unito.it]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, has been a subject of extensive research due to its unique chemical architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Griseofulvin. It delves into the elucidation of its absolute configuration, supported by crystallographic and spectroscopic data. Furthermore, this guide outlines the key experimental protocols that have been instrumental in defining the molecule's three-dimensional structure and discusses its mechanism of action, offering insights for researchers in drug discovery and development.

Chemical Structure

Griseofulvin is a spirocyclic compound featuring a complex three-ring system.[1] Its systematic IUPAC name is (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione.[2][3] The core structure consists of a benzofuranone ring system (rings A and B) linked via a spiro junction at the C2 position to a cyclohexenone ring (ring C).[1]

Key Structural Features:

-

Ring A: A chlorinated and dimethoxylated benzene ring.

-

Ring B: A dihydrofuranone ring containing the spiro center.

-

Ring C: A methoxy- and methyl-substituted cyclohexenone ring.

-

Spiro Center: A quaternary carbon (C2) that links the benzofuranone and cyclohexenone rings.

-

Chiral Centers: Two stereogenic centers at positions C2 and C6'.[1]

The molecular formula of Griseofulvin is C₁₇H₁₇ClO₆, and its molecular weight is 352.77 g/mol .[3][4]

Table 1: Physicochemical Properties of Griseofulvin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇ClO₆ | [3][4] |

| Molecular Weight | 352.77 g/mol | [3] |

| Melting Point | 220 °C | [3] |

| Optical Rotation [α]D | +376° | [3] |

| Solubility | Very slightly soluble in water; soluble in acetone, chloroform, and dimethylformamide. | [3] |

Stereochemistry

The biological activity of Griseofulvin is intrinsically linked to its specific stereochemistry. The absolute configuration of its two chiral centers has been unequivocally established as (2S, 6'R).[1][2] This determination was the culmination of extensive research involving chemical degradation, spectroscopic analysis, and X-ray crystallography.

The initial structural elucidation was performed through methods like IR and UV spectroscopy of its degradation products.[1] The stereochemistry at the 6' position was determined by identifying (R)-(+)-methylsuccinic acid as a degradation product of ring C. The cis relationship between the 3-oxo group and the 6'-methyl group was also suggested based on epimerization studies.[1] The final and definitive confirmation of the absolute configuration came from X-ray crystallographic analysis of 5-bromogriseofulvin and later of Griseofulvin itself.[1][5]

Fungal Biosynthesis and Stereochemical Control

The stereospecificity of Griseofulvin is a direct result of its tightly controlled enzymatic biosynthesis in fungi, primarily Penicillium griseofulvum.[2][4] The process begins with the formation of a polyketide chain, which then undergoes a series of cyclizations, methylations, and a halogenation to form the benzophenone intermediate, griseophenone C.[2][5] A key step involves a stereospecific radical coupling to form the spirocyclic grisan skeleton.[2] The final step is a stereoselective reduction of dehydrogriseofulvin by NADPH to yield the natural (+)-Griseofulvin with the (2S, 6'R) configuration.[2]

Experimental Protocols for Structural Elucidation

The determination of Griseofulvin's complex structure has relied on a combination of classical and modern analytical techniques.

X-ray Crystallography

X-ray crystallography has been the definitive method for confirming the absolute stereochemistry and providing precise bond lengths and angles for Griseofulvin and its derivatives.

Experimental Protocol for Single-Crystal X-ray Diffraction (General):

-

Crystal Growth: High-quality single crystals of Griseofulvin or its derivatives are grown, often by slow evaporation from a suitable solvent mixture (e.g., DCM:methanol).[6]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K or 100 K) using a specific radiation source (e.g., synchrotron radiation).[6][7][8]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and refined using least-squares methods.[9]

Table 2: Selected Crystallographic Data for Griseofulvin (Phase II)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7][9] |

| Space Group | P2₁2₁2₁ | [7][9] |

| a (Å) | 8.6429 (4) | [6] |

| b (Å) | 11.3361 (6) | [6] |

| c (Å) | 33.9029 (11) | [6] |

| V (ų) | 3321.7 (3) | [6] |

| Z | 8 | [6] |

Note: Data for a derivative, 4′-chloro-griseofulvin, is presented as a representative example of crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Griseofulvin and its analogues in solution.[10][11] These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of the molecular framework and the determination of relative stereochemistry.

Experimental Protocol for NMR Spectroscopy (General):

-

Sample Preparation: 1-5 mg of the purified Griseofulvin derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in signal assignment.

Table 3: Representative ¹³C NMR Chemical Shifts for Griseofulvin

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | ~91.5 |

| C-3 | ~191.0 |

| C-3a | ~103.5 |

| C-4 | ~164.0 |

| C-5 | ~97.0 |

| C-6 | ~166.5 |

| C-7 | ~106.0 |

| C-7a | ~170.0 |

| C-2' | ~173.0 |

| C-3' | ~100.0 |

| C-4' | ~196.0 |

| C-5' | ~43.0 |

| C-6' | ~34.0 |

| 6'-CH₃ | ~21.0 |

| 4-OCH₃ | ~56.0 |

| 6-OCH₃ | ~56.5 |

| 2'-OCH₃ | ~59.0 |

Note: Approximate chemical shifts are provided for illustrative purposes and may vary slightly depending on the solvent and experimental conditions.

Mechanism of Action

Griseofulvin exerts its antifungal effect by disrupting mitosis in fungal cells.[2][12] The primary mechanism involves its interaction with tubulin, the protein subunit of microtubules.[12] By binding to tubulin, Griseofulvin inhibits the polymerization of microtubules, which are essential components of the mitotic spindle.[12] This disruption of the mitotic spindle prevents the proper segregation of chromosomes during cell division, leading to metaphase arrest and ultimately inhibiting fungal proliferation.[5][13]

Griseofulvin is administered orally and has a unique property of binding to keratin in keratin precursor cells.[2][12] As these cells differentiate and form new skin, hair, and nails, the Griseofulvin-keratin complex is incorporated, making these tissues resistant to fungal invasion.[2]

Conclusion

The chemical structure and stereochemistry of Griseofulvin are a testament to the intricate molecular architecture produced by nature. Its unique spirocyclic system and well-defined absolute configuration are critical for its antifungal activity. The elucidation of this structure has been a significant achievement, relying on a synergistic application of chemical, spectroscopic, and crystallographic techniques. A thorough understanding of Griseofulvin's structure and its mechanism of action continues to be of great importance for the development of new antifungal agents and for exploring its potential in other therapeutic areas.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Griseofulvin - Wikipedia [en.wikipedia.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of 4′-chloro-griseofulvin: (2S,6′R)... [degruyterbrill.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a fungistatic antibiotic derived from Penicillium griseofulvum, has been a long-standing therapeutic option for the treatment of dermatophytoses.[1][2] Its primary mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[1][3][4] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Griseofulvin, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and experimental workflows. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action

Griseofulvin exerts its antifungal effect by interfering with microtubule function, which is essential for the formation of the mitotic spindle during cell division.[1] The drug enters the dermatophyte through an energy-dependent transport system and binds to tubulin.[1] This binding disrupts the polymerization of microtubules, leading to the arrest of mitosis in the metaphase.[4] This action is largely specific to fungi, as Griseofulvin has a higher affinity for fungal tubulin than for mammalian tubulin.[5]

In Vitro Antifungal Spectrum

The in vitro activity of Griseofulvin is primarily directed against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[6] It has limited to no activity against yeasts such as Candida and Malassezia, as well as molds like Aspergillus.[2][7]

Dermatophytes

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Griseofulvin against various dermatophyte species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC Ranges, MIC50, and MIC90 of Griseofulvin against Common Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Trichophyton mentagrophytes | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Trichophyton tonsurans | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Trichophyton violaceum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Trichophyton schoenleinii | 119 | 0.32 - 5.12 | 0.64 | 1.28 | [8] |

| Trichophyton verrucosum | 119 | 0.32 - 5.12 | 0.64 | 1.28 | [8] |

| Microsporum canis | 119 | 0.32 - 5.12 | 1.28 | 5.12 | [8] |

| Microsporum gypseum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Microsporum audouinii | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

| Epidermophyton floccosum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |

MIC50: The concentration of the drug at which 50% of the isolates are inhibited. MIC90: The concentration of the drug at which 90% of the isolates are inhibited.

Yeasts

Griseofulvin is generally considered ineffective against yeasts.[7] The MIC values for Candida species are significantly higher than those for dermatophytes, indicating a lack of clinically relevant activity.

Table 2: MIC of Griseofulvin against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Not Specified | 49.9 - 99.8 | [9] |

| Candida parapsilosis | Not Specified | 49.9 - 99.8 | [9] |

| Candida tropicalis | Not Specified | 49.9 - 99.8 | [9] |

| Candida albicans | 190 | 20 - 80 | |

| Candida tropicalis | 74 | 20 - 80 |

Other Fungi

Data on the in vitro activity of Griseofulvin against other fungi, such as Aspergillus and Malassezia, is limited, and it is not typically used to treat infections caused by these organisms.

Experimental Protocols for Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) document M38-A provides a standardized method for broth microdilution antifungal susceptibility testing of filamentous fungi, which has been adapted for dermatophytes.[10][11]

Broth Microdilution Method (Adapted from CLSI M38-A)

This method determines the MIC of an antifungal agent in a liquid medium.

Workflow for CLSI M38-A Broth Microdilution Assay

Detailed Methodology:

-

Antifungal Agent Preparation:

-

Prepare a stock solution of Griseofulvin in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

-

Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[10] The final concentrations typically range from 0.03 to 8 µg/mL.[8]

-

-

Inoculum Preparation:

-

Culture the dermatophyte isolate on a suitable agar medium, such as Sabouraud's dextrose agar, for 7 to 14 days to promote sporulation.[8]

-

Prepare a suspension of conidia or hyphal fragments in sterile saline.

-

Adjust the turbidity of the inoculum suspension to match a 0.5 McFarland standard or by using a spectrophotometer to achieve a specific optical density.[10] This suspension is then further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration (e.g., 1 x 103 to 3 x 103 CFU/mL).[10]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized fungal suspension.

-

Include a growth control well (without the antifungal agent) and a sterility control well (without the inoculum).

-

Incubate the plates at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.[10][12]

-

-

Endpoint Determination:

-

The MIC is determined visually as the lowest concentration of Griseofulvin that causes a prominent inhibition of growth (approximately 80% inhibition) compared to the growth in the control well.[12]

-

Conclusion

Griseofulvin demonstrates a narrow but effective in vitro antifungal spectrum, primarily targeting dermatophytes. Its mechanism of action, centered on the disruption of mitotic spindle formation, provides a specific means of inhibiting fungal replication. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the continued study and development of antifungal therapies. Standardization of susceptibility testing methods, such as the CLSI M38-A protocol, is crucial for obtaining reproducible and comparable results across different laboratories, which is essential for both clinical diagnostics and drug discovery efforts.

References

- 1. Griseofulvin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 6. Griseofulvin Tablets MICROSIZE [dailymed.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. scispace.com [scispace.com]

- 9. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Griseofulvin in Common Laboratory Solvents

Griseofulvin is an antifungal antibiotic noteworthy for its poor aqueous solubility, a characteristic that significantly impacts its bioavailability and formulation development. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low solubility, making the enhancement of its dissolution a key challenge in pharmaceutical sciences[1][2][3]. This guide provides a comprehensive overview of griseofulvin's solubility in various common laboratory solvents, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in their formulation and development efforts.

Quantitative Solubility Data

The solubility of griseofulvin varies significantly across different solvent classes. Polar protic solvents like water and alcohols demonstrate limited solvating capacity, while more polar aprotic and chlorinated solvents show much greater efficacy. The following table summarizes the available quantitative data for the solubility of griseofulvin in a range of common laboratory solvents.

| Solvent Category | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |

| Aqueous | Water | ~0.000864 | 25 | [2][4] |

| Water | ~0.004 | Not Specified | [5] | |

| Alcohols | Methanol | Slightly Soluble | Not Specified | [6][7][8] |

| Ethanol | Sparingly Soluble | Not Specified | [9][10][11] | |

| Ketones | Acetone | ~4.0 | 25 | [12] |

| Acetone | 3.3 | Not Specified | [5] | |

| Chlorinated | Chloroform | 2.5 | Not Specified | [5] |

| Dichloromethane | Freely Soluble | Not Specified | [13] | |

| Tetrachloroethane | Highly Soluble | Not Specified | [6] | |

| Amides | Dimethylformamide (DMF) | 15.0 | Not Specified | [5] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | ≥ 1.045 | Not Specified | [14] |

| Other | 1-Octanol | High Solubility** | 20-40 | [12] |

*Qualitative descriptions such as "Freely Soluble," "Sparingly Soluble," or "Slightly Soluble" are used when precise quantitative data is not available in the cited literature. These terms generally correspond to the United States Pharmacopeia (USP) definitions. **Reported as having the highest mole fraction solubility (x ≤ 6.56·10−4) in a comparative study[12].

Experimental Protocol: Determining Griseofulvin Solubility via the Shake-Flask Method

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature. The following protocol is a synthesized methodology based on established practices for griseofulvin solubility determination[12][15][16].

2.1. Objective To determine the saturation solubility of griseofulvin in a selected solvent at a constant temperature.

2.2. Materials and Equipment

-

Griseofulvin powder (pure substance)

-

Selected solvent(s) of appropriate purity (e.g., HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaking incubator or a constant temperature water bath with a shaker

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Sonicator

-

Centrifuge

2.3. Procedure

-

Preparation: Add an excess amount of griseofulvin powder to a series of vials or flasks. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaking incubator set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[16].

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed[1][16].

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulate matter. This step is critical to prevent undissolved solids from artificially inflating the concentration measurement[1].

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of griseofulvin in the diluted samples using a calibrated UV-Vis Spectrophotometer (at λmax ≈ 291-295 nm) or an HPLC system[3][16][17].

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Mandatory Visualizations

Workflow for Griseofulvin Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of griseofulvin's solubility.

Caption: Experimental workflow for determining griseofulvin solubility.

Griseofulvin Solubility vs. Solvent Polarity

This diagram illustrates the general relationship between the polarity of common laboratory solvents and the solubility of griseofulvin, which is a relatively nonpolar molecule.

Caption: Relationship between solvent polarity and griseofulvin solubility.

References

- 1. scielo.br [scielo.br]

- 2. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is griseofulvin used for?_Chemicalbook [chemicalbook.com]

- 6. (+)-Griseofulvin | 126-07-8 [chemicalbook.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Griseofulvin Tablets MICROSIZE [dailymed.nlm.nih.gov]

- 11. Griseofulvin Oral Suspension, USP (microsize), 125 mg/5 mL Rx only [dailymed.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

- 16. medicinesjournal.com [medicinesjournal.com]

- 17. nihs.go.jp [nihs.go.jp]

An In-Depth Technical Guide to the Physical and Chemical Stability of Griseofulvin Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of griseofulvin powder, a critical antifungal agent. Understanding the stability profile of griseofulvin is paramount for the development of robust and effective pharmaceutical formulations. This document details the degradation pathways, kinetics under various stress conditions, and the analytical methodologies employed for stability assessment. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using DOT language are provided to illustrate degradation pathways and experimental workflows.

Physical Stability

Griseofulvin is a white to pale cream-colored crystalline powder that is odorless and tasteless. It is known to exist in different polymorphic forms, which can influence its physical stability and bioavailability. The amorphous form of griseofulvin, while exhibiting higher solubility, is metastable and prone to recrystallization.

1.1 Polymorphism and Crystallinity

The physical stability of griseofulvin powder is significantly influenced by its solid-state properties. While the crystalline form is stable, the amorphous form has a high propensity to convert to its more stable crystalline state, which can impact dissolution rates and bioavailability. Studies have shown that spray-dried amorphous griseofulvin can recrystallize within 24 hours under ambient conditions. However, its stability can be significantly enhanced by formulating it into solid dispersions with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS), which can prevent recrystallization for over 19 months even at 85% relative humidity[1].

1.2 Influence of Moisture

Moisture can impact the physical properties of griseofulvin powder. Increased moisture content can lead to increased cohesion and tensile strength of the powder, which may affect its flowability and compaction properties during manufacturing processes.

Chemical Stability and Degradation Pathways

Griseofulvin is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

2.1 Hydrolytic Degradation

Griseofulvin undergoes hydrolysis in both acidic and alkaline conditions, leading to the formation of specific degradation products.

-

Acidic Hydrolysis: In acidic media, the primary degradation product is griseofulvic acid .

-

Alkaline Hydrolysis: Under basic conditions, griseofulvin degrades to form norgriseofulvic acid .

The following diagram illustrates the hydrolytic degradation pathway of griseofulvin.

2.2 Oxidative Degradation

Griseofulvin is susceptible to oxidative degradation. Studies have shown that treatment with oxidizing agents like potassium permanganate can lead to the formation of a phenolic monobasic acid (C₉H₉O₅Cl) and another monobasic acid (C₁₄H₁₅O₇Cl). The exact structures of all oxidative degradants are not fully elucidated in recent literature.

The general pathway for oxidative degradation is depicted below.

2.3 Photodegradation

Exposure to light, particularly UV radiation, can cause degradation of griseofulvin. The specific structures of the photolytic degradation products are not extensively detailed in the reviewed literature, but the process leads to a loss of the active pharmaceutical ingredient.

The logical workflow for assessing photostability is shown below.

Quantitative Analysis of Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance under exaggerated conditions. The following tables summarize the quantitative data from forced degradation studies on griseofulvin powder.

Table 1: Summary of Forced Degradation of Griseofulvin under Various Stress Conditions

| Stress Condition | Time (hours) | % Degradation | Reference |

| Acidic Hydrolysis | |||

| 0.1 M HCl at 80°C | 2 | 10.5 | Manzoor et al., 2011 |

| 0.1 N HCl at RT | 4 | 8.34 | Mishra et al., 2016 |

| 0.1 N HCl at RT | 8 | 15.21 | Mishra et al., 2016 |

| 0.1 N HCl at RT | 24 | 28.93 | Mishra et al., 2016 |

| Alkaline Hydrolysis | |||

| 0.1 M NaOH at 80°C | 2 | 16.2 | Manzoor et al., 2011 |

| 0.1 N NaOH at RT | 4 | 11.64 | Mishra et al., 2016 |

| 0.1 N NaOH at RT | 8 | 40.05 | Mishra et al., 2016 |

| 0.1 N NaOH at RT | 24 | 59.61 | Mishra et al., 2016 |

| Oxidative Degradation | |||

| 30% H₂O₂ at 80°C | 2 | 12.8 | Manzoor et al., 2011 |

| 10% v/v H₂O₂ at RT | 24 | 8.11 | Mishra et al., 2016 |

| 10% v/v H₂O₂ at RT | 48 | 13.62 | Mishra et al., 2016 |

| Thermal Degradation | |||

| 80°C (Dry Heat) | 48 | 5.3 | Manzoor et al., 2011 |

| 80°C | 48 | 3.12 | Mishra et al., 2016 |

| Photolytic Degradation | |||

| UV light (254 nm) | 48 | 8.9 | Manzoor et al., 2011 |

| White Fluorescent Light | 10 days | 6.25 | Mishra et al., 2016 |

| Near UV Fluorescent Light | 10 days | 10.87 | Mishra et al., 2016 |

Note: RT denotes Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the experimental protocols for key stability-indicating assays and forced degradation studies.

4.1 Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying griseofulvin from its degradation products.

-

Chromatographic System: A typical system consists of a pump, a UV detector, an injector, and a data processing unit.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of methanol and water in a ratio of 70:30 (v/v) is often employed.

-

Flow Rate: A flow rate of 1.0 mL/minute is typical.

-

Detection: UV detection at a wavelength of 291 nm is used to monitor the analytes.

-

Injection Volume: A 20 µL injection volume is standard.

-

Temperature: The analysis is usually performed at ambient temperature.

4.2 Forced Degradation Experimental Protocols

The following protocols are based on methodologies reported in the literature for inducing and analyzing the degradation of griseofulvin.

4.2.1 Preparation of Stock Solution A stock solution of griseofulvin is typically prepared by dissolving an accurately weighed amount of the powder in a suitable solvent, such as methanol, to achieve a concentration of 1 mg/mL.

4.2.2 Acidic Hydrolysis

-

Mix equal volumes of the griseofulvin stock solution and 0.1 N hydrochloric acid.

-

Reflux the mixture at 80°C for a specified duration (e.g., 2, 4, 8, 24 hours).

-

After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.3 Alkaline Hydrolysis

-

Mix equal volumes of the griseofulvin stock solution and 0.1 N sodium hydroxide.

-

Keep the mixture at room temperature for a specified duration (e.g., 4, 8, 24 hours).

-

After the specified time, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase for HPLC analysis.

4.2.4 Oxidative Degradation

-

Mix equal volumes of the griseofulvin stock solution and a 10-30% hydrogen peroxide solution.

-

Keep the mixture at room temperature or reflux at 80°C for a specified period.

-

Dilute the sample with the mobile phase for analysis by HPLC.

4.2.5 Thermal Degradation

-

Keep the griseofulvin powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

For degradation in solution, reflux the stock solution at 80°C.

-

After the stress period, dissolve the powder or dilute the solution in the mobile phase for HPLC analysis.

4.2.6 Photolytic Degradation

-

Expose the griseofulvin powder or a solution of griseofulvin to a light source as per ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

After exposure, prepare the sample in the mobile phase for HPLC analysis.

The following diagram outlines a general experimental workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical stability of griseofulvin powder. The data presented highlights its susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and formulation scientists working with this important antifungal agent. A thorough understanding of its stability profile is essential for the development of safe, effective, and stable pharmaceutical products containing griseofulvin. Further research to fully elucidate the structures of oxidative and photolytic degradation products would be beneficial for a more complete understanding of its degradation pathways.

References

Griseofulvin's Disruption of Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract